N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
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Overview
Description
N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPEU and is a member of the class of urea-containing kinase inhibitors. EPEU has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast, lung, and colon cancer.
Mechanism of Action
The mechanism of action of EPEU involves the inhibition of several key kinases that are involved in cancer cell growth and survival. By inhibiting these kinases, EPEU prevents the activation of downstream signaling pathways that are essential for cancer cell proliferation and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
EPEU has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. These effects have been observed in vitro and in vivo, indicating the potential of EPEU as a therapeutic agent for cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of EPEU for lab experiments is its specificity for certain kinases, which allows for targeted inhibition of cancer cell growth and survival. In addition, EPEU has been shown to have low toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of EPEU for lab experiments is its complex synthesis method, which requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Future Directions
There are several future directions for the research and development of EPEU. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. In addition, further preclinical studies are needed to evaluate the safety and efficacy of EPEU in animal models before clinical trials can be initiated. Another potential direction is the investigation of EPEU in combination with other therapeutic agents to enhance its anti-cancer activity. Overall, the potential of EPEU as a therapeutic agent for cancer warrants further investigation and development.
Synthesis Methods
The synthesis of EPEU involves the reaction of 2-ethylphenyl isocyanate with 6-(1-pyrrolidinyl)-4-pyrimidinamine in the presence of an appropriate solvent and catalyst. The resulting intermediate is then treated with 2-bromoethylamine hydrobromide to yield the final product. The synthesis of EPEU is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Scientific Research Applications
EPEU has been extensively studied in preclinical models as a potential treatment for cancer. The compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-2-15-7-3-4-8-16(15)24-19(26)21-10-9-20-17-13-18(23-14-22-17)25-11-5-6-12-25/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,20,22,23)(H2,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLRQXQDMTWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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